molecular formula C9H9NO6 B014693 4,5-Dimethoxy-2-nitrobenzoic acid CAS No. 4998-07-6

4,5-Dimethoxy-2-nitrobenzoic acid

Cat. No. B014693
Key on ui cas rn: 4998-07-6
M. Wt: 227.17 g/mol
InChI Key: WWCMFGBGMJAJRX-UHFFFAOYSA-N
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Patent
US06355645B2

Procedure details

A suspension of 4,5-dimethoxy-2-nitrobenzoic acid 1 (2 g; 8.8 mmol) in SOCl2 (10 mL) was stirred under reflux for 50 minutes. After cooling, the reaction mixture was poured into a mixture of concentrated NH4OH (50 mL) and ice (30 g). The precipitate were collected by filtration, washed with water, and dried to give 1.85 g crude crystals. After recrystallization from DMF, 1.76 g pure product was obtained (88.5%). 1H NMR(DMSO-d6): δ 7.60(s, 2H, —NH2), 7.57(s, 1H, 6-H), 7.12(s, 1H, 3-H), 3.90, 3.87(s, s, 6H, —OCH3); IR(Kr) υmax: 3454, 2840, 1670, 1512, 1274, 1227 cm−1; GC/MS m/z 226(M+, 10.0), 178(98.5), 163(100.0), 135(51.0).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[CH:10][C:6]([C:7](O)=[O:8])=[C:5]([N+:14]([O-:16])=[O:15])[CH:4]=1.[NH4+:17].[OH-]>O=S(Cl)Cl>[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[CH:10][C:6]([C:7]([NH2:17])=[O:8])=[C:5]([N+:14]([O-:16])=[O:15])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC(=C(C(=O)O)C=C1OC)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
ice
Quantity
30 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 50 minutes
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The precipitate were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 1.85 g crude crystals
CUSTOM
Type
CUSTOM
Details
After recrystallization from DMF

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C(=O)N)C=C1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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